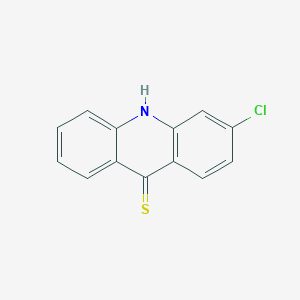

3-Chloroacridine-9(10H)-thione

Description

The Acridine (B1665455) Core in Heterocyclic Chemistry Research

Acridine, a nitrogen-containing heterocyclic compound with the chemical formula C₁₃H₉N, serves as a foundational structure in a vast array of chemical research endeavors. nih.gov Structurally, it is an alkaloid derived from anthracene (B1667546) where one of the central CH groups is replaced by a nitrogen atom. nih.gov This tricyclic, planar aromatic system is a key feature responsible for its primary mode of biological action: intercalation. nih.govpharm.or.jp The flat nature of the acridine ring allows it to slip between the base pairs of double-stranded DNA, disrupting processes like DNA replication and transcription, which in turn can lead to cytotoxic effects on cancer cells. nih.govgrafiati.com

The acridine nucleus is a versatile scaffold that can be chemically modified, primarily at the C-9 and N-10 positions, which are the most reactive sites. nih.gov This versatility has led to the development of a multitude of derivatives with a wide range of pharmacological applications. Acridine-based compounds have been historically significant as antimalarials, antiseptics, and more recently, as potent antitumor agents. ijddr.inthieme-connect.de The ability to introduce various substituents onto the acridine rings allows chemists to fine-tune the molecule's electronic properties, solubility, and biological targeting, making it a privileged scaffold in medicinal chemistry. nih.govchemdad.com

Significance of the Thione Moiety in Acridine Chemistry

The introduction of a thione group (C=S) at the 9-position of the acridine core, creating an acridine-9(10H)-thione, significantly alters the electronic and chemical properties of the molecule compared to its oxygen analogue, acridone (B373769). The process can involve heating an acridone with reagents like sulfur and phosphorous. pharm.or.jpijddr.in Acridine-9(10H)-thione exists in a tautomeric equilibrium with its thiol form, 9-mercaptoacridine. However, studies have shown that the thione tautomer is overwhelmingly favored. thieme-connect.dejocpr.com In neutral conditions, the compound exists in both thione and thiol forms, while in acidic media, it forms a sulfanylacridinium species. thieme-connect.de

This thione moiety makes the acridine scaffold a subject of distinct chemical investigations. The sulfur atom is a key reaction site, with N-unsubstituted acridine-9(10H)-thiones typically being alkylated on the sulfur atom. thieme-connect.de The presence of the thione group has been explored in the context of creating new therapeutic agents. Analogues of acridine-9(10H)-thione have been investigated as potential anticancer agents, demonstrating that this functional group can confer significant biological activity. thieme-connect.deopenmedicinalchemistryjournal.com For example, the related compound 3-aminoacridine-9(10H)-thione has been noted for its ability to inhibit enzymes crucial for cancer cell survival, such as topoisomerases. nih.govthieme-connect.de

Academic Research Context of 3-Chloroacridine-9(10H)-thione Derivatives

While this compound (CAS Number: 95112-15-5) is a defined chemical entity, specific and extensive academic studies focusing solely on this compound and its direct derivatives are not widespread in published literature. However, the research context can be understood by examining studies on closely related analogues, which provide insight into the potential utility and research interest in this class of molecules.

Research into substituted acridinethiones has often focused on their potential as anticancer and antimalarial agents. The substitution pattern on the acridine ring is crucial for biological activity. For instance, the analogue 3-aminoacridine-9(10H)-thione (3-ATA) is cited as an example of an acridine derivative that inhibits enzymes like topoisomerase, which are vital for DNA topology and are common targets for cancer chemotherapy. nih.govthieme-connect.de

Furthermore, acronycine-inspired thioacridinones have been synthesized and evaluated for their antitumor and antimalarial properties. openmedicinalchemistryjournal.com These studies demonstrate that the thioacridone scaffold is a viable pharmacophore for generating biologically active compounds. The activity of these compounds is often evaluated against various cancer cell lines and pathogen strains.

The table below summarizes the reported biological activity for some acridinethione analogues, providing a framework for the potential research avenues for 3-chloroacridinethione derivatives.

| Compound Analogue | Target/Activity | Research Findings | Reference |

|---|---|---|---|

| 3-Aminoacridine-9(10H)-thione (3-ATA) | Anticancer (Enzyme Inhibition) | Inhibits topoisomerase, enzymes that control DNA topology. Shows wide inhibition of tumor growth. | nih.govthieme-connect.de |

| Acronycine-inspired thioacridinones | Antimalarial | Tested against P. falciparum, with all products showing antiplasmodial activity (IC₅₀ 0.4-27 µg/ml). | openmedicinalchemistryjournal.com |

| 8-{[2-(dimethylamino)ethyl]amino}acridine-9(8aH)-thione | Antimalarial | The most potent among a series of tested thioacridinones, effectively inhibiting a resistant strain of P. falciparum. | openmedicinalchemistryjournal.com |

Structure

3D Structure

Properties

CAS No. |

95112-15-5 |

|---|---|

Molecular Formula |

C13H8ClNS |

Molecular Weight |

245.73 g/mol |

IUPAC Name |

3-chloro-10H-acridine-9-thione |

InChI |

InChI=1S/C13H8ClNS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) |

InChI Key |

LNUBUQRMQOJLIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 3 Chloroacridine 9 10h Thione

Traditional Synthesis Routes

Traditional approaches to the synthesis of 3-Chloroacridine-9(10H)-thione typically involve the initial construction of the corresponding oxygen analog, 3-chloroacridone, followed by a thionation step, or the nucleophilic substitution of a suitable precursor like 9-chloroacridine (B74977).

A well-established and common method for converting a carbonyl group to a thiocarbonyl group is through thionation. In this context, the precursor 3-chloroacridone is treated with a thionating agent. The most common and effective reagents for this transformation are phosphorus-sulfur compounds.

Lawesson's Reagent: Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and highly efficient thionating agent for converting ketones, amides, and esters into their corresponding thio-analogs. researchgate.netresearchgate.net The reaction with 3-chloroacridone would involve heating the acridone (B373769) with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then reacts with the carbonyl oxygen of the acridone. researchgate.netresearchgate.net This forms a four-membered thiaoxaphosphetane intermediate, which subsequently undergoes a cycloreversion to yield the desired this compound and a stable phosphine (B1218219) oxide byproduct. researchgate.net Reactions with Lawesson's reagent are often preferred over older methods due to higher yields and milder conditions. researchgate.net

Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is another classical reagent used for thionation. researchgate.net The reaction typically requires higher temperatures and longer reaction times compared to Lawesson's reagent. researchgate.net The 3-chloroacridone would be refluxed with P₄S₁₀ in a high-boiling solvent like pyridine (B92270) or dioxane. The mechanism is complex, but it is understood that the dimeric P₄S₁₀ dissociates into P₂S₅ monomers at high temperatures, which then act as the thionating species. researchgate.net To improve the efficacy and solubility of P₄S₁₀, it is sometimes used in combination with other reagents like hexamethyldisiloxane (B120664) (HMDO) or pyridine, which can lead to cleaner reactions and easier workups. researchgate.netfigshare.com

The table below summarizes typical conditions for these thionation reactions.

| Reagent | Typical Solvents | Temperature | Key Advantages |

| Lawesson's Reagent | Toluene, Xylene | Reflux | Milder conditions, higher yields, cleaner reactions. researchgate.netresearchgate.net |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Dioxane | Reflux | Cost-effective, powerful thionating agent. researchgate.net |

| P₄S₁₀/Pyridine Complex | Acetonitrile, Dimethyl Sulfone | High Temp | Odorless, provides purer products. researchgate.net |

| P₄S₁₀/HMDO | Dichloromethane, Benzene | Reflux | Enhanced utility and improved yields. researchgate.net |

This table presents generalized data for thionation reactions based on the provided sources.

An alternative traditional route involves the nucleophilic aromatic substitution (SₙAr) of a 9-haloacridine precursor. The carbon at the 9-position of the acridine (B1665455) ring is electron-deficient and, therefore, highly susceptible to attack by nucleophiles. pharmaguideline.comresearchgate.net In this approach, 3,9-dichloroacridine (B41272) or a related 9-substituted precursor is reacted with a sulfur nucleophile.

The general mechanism involves the attack of the sulfur donor at the C-9 position, leading to the displacement of the leaving group (e.g., chloride). The resulting intermediate can then tautomerize to the thermodynamically more stable thione form.

Key sulfur donors for this reaction include:

Sodium Sulfide (B99878) (Na₂S): This reagent can act as a source of the sulfide ion (S²⁻), which attacks the 9-position of the acridine ring.

Thiourea (B124793) ((NH₂)₂CS): Thiourea can act as a sulfur nucleophile. The initial product is an isothiouronium salt, which can then be hydrolyzed under basic or acidic conditions to yield the final thione.

Sodium Hydrosulfide (B80085) (NaSH): As a source of the hydrosulfide anion (SH⁻), NaSH is a potent sulfur nucleophile that can directly displace the chloride at the 9-position to form the thiol tautomer, which equilibrates to the thione. jamgroupco.comgoogle.com

Sodium Thiosulfate (Na₂S₂O₃): This reagent can also serve as a sulfur source, typically through a more complex reaction pathway that may involve the formation of a Bunte salt intermediate, which is subsequently cleaved to give the desired product.

The viability of this pathway is supported by the well-documented reactivity of 9-chloroacridines with a wide range of nucleophiles, including amines and phenoxides. ucsf.edunih.gov

| Sulfur Donor | Formula | Role in Reaction |

| Sodium Sulfide | Na₂S | Provides sulfide (S²⁻) nucleophile. organic-chemistry.org |

| Thiourea | (NH₂)₂CS | Acts as a sulfur nucleophile, forming an isothiouronium intermediate. nih.gov |

| Sodium Hydrosulfide | NaSH | Provides hydrosulfide (SH⁻) nucleophile for direct displacement. jamgroupco.com |

| Sodium Thiosulfate | Na₂S₂O₃ | Acts as a sulfur transfer agent. |

This table outlines the function of various sulfur donors in the synthesis.

Optimized and Novel Synthetic Procedures

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally friendly procedures. These include one-pot reactions and novel cyclization strategies.

For instance, a strategy could be devised based on the known synthesis of acridinediones, which often involves a one-pot reaction between an aldehyde, an amine source (like ammonium (B1175870) acetate), and a dimedone derivative. researchgate.net A similar multicomponent approach for the target thione could involve the reaction of a substituted 2-aminobenzaldehyde, a suitable ketone, and a sulfur-containing component, catalyzed by an acid or base to build the acridine-thione core in a single operation. nih.govrug.nl

Novel synthetic routes can emerge from studying the reactivity of substituted acridines. Research into related acridine structures has revealed pathways involving spontaneous cyclization. For example, spiro[dihydroacridine-9′(10′H),5-imidazolidine]-2-thiones have been prepared through the spontaneous cyclization of 1-substituted 3-(acridin-9-ylmethyl)thioureas. acs.org In this process, the acridine C-9 position is highly susceptible to an intramolecular nucleophilic attack by the thiourea moiety, leading to the ready formation of a five-membered spiro ring attached to the acridine core. acs.org This highlights the inherent reactivity of the acridine system that can be harnessed for creating complex, related structures without the need for harsh reagents or catalysts.

An example of a relevant strategy involves the intramolecular cyclization of precursor molecules like 2-arylamino phenyl ketones. While some methods use acids, base-catalyzed versions of such ring-closures are a known strategy in heterocyclic synthesis. A strong base could facilitate the deprotonation of a suitable precursor, initiating an intramolecular condensation to form the acridine ring system. Such base-catalyzed methods are integral to the synthesis of various nitrogen-containing heterocycles.

Precursor Synthesis and Reagent Optimization

The synthesis of this compound relies on the initial construction of a suitable acridine precursor, which is subsequently converted to the final thione product. The most common and strategically important precursor is 3-chloro-9-acridone. The synthesis of this intermediate is typically achieved through a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization.

The first step involves the reaction between 2-chlorobenzoic acid and a suitably substituted aniline (B41778), in this case, 4-chloroaniline, to form the intermediate N-(4-chlorophenyl)anthranilic acid. This reaction is generally catalyzed by copper powder or a copper(I) salt in a high-boiling point solvent like dimethylformamide (DMF) or in the presence of a base such as potassium carbonate. Optimization of this step focuses on maximizing the yield of the N-arylanthranilic acid by carefully controlling temperature, reaction time, and the nature of the catalyst and base.

The second and crucial step is the intramolecular cyclodehydration of the N-(4-chlorophenyl)anthranilic acid to yield the tricyclic 3-chloro-9-acridone. This ring-closing reaction is an electrophilic substitution onto the aniline ring and requires a strong dehydrating agent to proceed efficiently. A variety of condensing agents can be used, including sulfuric acid, polyphosphoric acid (PPA), and phosphoryl chloride (POCl3). The choice of reagent can significantly impact the reaction conditions and the purity of the resulting acridone. Optimization efforts are directed at achieving high conversion rates at moderate temperatures to prevent side reactions such as sulfonation when using sulfuric acid.

Role of Phosphoryl Chloride in Acridine Precursor Formation

Phosphoryl chloride (POCl3) serves as a highly effective and versatile reagent in the formation of the acridone precursor. researchgate.net Its primary role is to act as a powerful dehydrating and cyclizing agent, facilitating the intramolecular acylation of N-phenylanthranilic acids to their corresponding acridones. mdpi.com

The reaction mechanism is believed to proceed through the activation of the carboxylic acid group of the N-(4-chlorophenyl)anthranilic acid. Phosphoryl chloride reacts with the carboxylic acid to form a highly reactive intermediate, likely a mixed anhydride (B1165640) or an acyl phosphate (B84403) derivative. This activation makes the carbonyl carbon significantly more electrophilic. Subsequently, an intramolecular Friedel-Crafts-type acylation occurs, where the electron-rich aromatic ring derived from the aniline attacks the activated carbonyl carbon. The final step involves the elimination of a proton and the loss of dichlorophosphoric acid to afford the stable, conjugated tricyclic system of 3-chloro-9-acridone. The use of POCl3 often provides cleaner reactions and higher yields compared to other condensing agents like sulfuric acid. mdpi.com

In addition to its role in the formation of the acridone ring, phosphoryl chloride is also instrumental in converting the 3-chloro-9-acridone into another key precursor: 3,9-dichloroacridine. researchgate.net By refluxing 3-chloro-9-acridone with POCl3, the carbonyl oxygen at the 9-position is replaced by a chlorine atom. This conversion is significant because the 9-chloro substituent is a good leaving group, making the 3,9-dichloroacridine an excellent substrate for subsequent nucleophilic substitution reactions to introduce the thione functionality.

The table below summarizes typical conditions for the synthesis of acridone and 9-chloroacridine precursors utilizing phosphoryl chloride.

| Precursor Synthesized | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Chloro-9-acridone | N-(4-chlorophenyl)anthranilic acid | POCl3 | Toluene | Reflux (110) | 4 - 6 | ~85-95 |

| 3,9-Dichloroacridine | 3-Chloro-9-acridone | POCl3 | None (neat) | Reflux (106) | 2 - 4 | ~90-98 |

Chemical Reactivity and Derivatization Strategies of 3 Chloroacridine 9 10h Thione

Transformations Involving the Thione Group

The thione group (C=S) is a prominent feature of the molecule, exhibiting rich chemical reactivity. It can exist in tautomeric equilibrium with its thiol form, 9-mercapto-3-chloroacridine. This duality allows for reactions characteristic of both thiones and thiols, primarily involving the nucleophilic sulfur atom.

The sulfur atom of the thione group is a soft nucleophile, readily undergoing alkylation reactions with various electrophiles, such as alkyl halides. This S-alkylation proceeds to form 9-(alkylthio)-3-chloroacridine derivatives. The reaction is typically conducted in the presence of a base, which deprotonates the thiol tautomer to form a highly nucleophilic thiolate anion, facilitating the substitution reaction. The choice of solvent and base can influence the reaction rate and yield. This strategy is a common method for introducing diverse alkyl chains onto the acridine (B1665455) scaffold.

| Reactant | Reagent(s) | General Conditions | Product |

| 3-Chloroacridine-9(10H)-thione | Alkyl halide (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 9-(Alkylthio)-3-chloroacridine |

The thione functionality can be converted to its oxygen analog, the carbonyl group, through oxidation. This transformation yields the corresponding 3-chloroacridin-9(10H)-one. Various oxidizing agents can be employed for this purpose. For instance, acridones can be formed from the oxidation of 9,10-dihydroacridines. researchgate.net The conversion of a thione to a ketone is a fundamental transformation in heterocyclic chemistry, often altering the electronic and photophysical properties of the molecule significantly. Acridin-9(10H)-one, also known as acridone (B373769), is a highly fluorescent and stable core structure found in many biologically active compounds. thieme-connect.denist.govnist.gov

| Reactant | Reagent(s) | General Conditions | Product |

| This compound | Oxidizing Agent | Varies depending on reagent | 3-Chloroacridin-9(10H)-one |

Reactions on the Acridine Core and Nitrogen Atom

Beyond the thione group, the acridine ring system itself, particularly the nitrogen atom and the carbon bearing the chloro substituent, offers opportunities for derivatization.

Alkylation can also occur at the nitrogen atom (N-10) of the acridine ring. The site of alkylation (N vs. S) can be influenced by reaction conditions, including the nature of the alkylating agent, the solvent, and the base used. Harder alkylating agents and polar solvents tend to favor N-alkylation, while softer electrophiles favor S-alkylation. The nitrogen atom of acridin-9(10H)-one is known to be readily alkylated. thieme-connect.de This regioselectivity allows for controlled synthesis of either N-alkylated or S-alkylated isomers, which possess distinct chemical and physical properties.

| Reactant | Reagent(s) | General Conditions | Product |

| This compound | Alkyl halide (R-X) | Base, Polar Solvent | 3-Chloro-10-alkylacridine-9(10H)-thione |

The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.gov In this type of reaction, a nucleophile displaces the chloride ion. The feasibility of SNAr reactions on halopyridines and related heterocycles is well-established. nih.govresearchgate.net The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the heterocyclic system. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new functional groups at this position, providing a powerful tool for modifying the molecular periphery.

| Reactant | Reagent(s) | General Conditions | Product |

| This compound | Nucleophile (Nu-H) | Base, Heat | 3-(Nucleophilically substituted)-acridine-9(10H)-thione |

Synthesis of Hybrid Molecular Scaffolds Incorporating the this compound Moiety

The diverse reactivity of this compound makes it an excellent building block for the synthesis of hybrid molecules. nih.govrsc.orgmdpi.com Hybrid molecules are chemical entities that combine two or more pharmacophoric units into a single compound. The synthetic strategies described above can be employed to link the this compound moiety to other molecular scaffolds. For example, S-alkylation can be performed with a linker containing a terminal functional group, which can then be used for subsequent coupling reactions. nih.gov Similarly, the chloro position can be functionalized via SNAr with a molecule already possessing biological activity, creating a dual-action agent. nih.gov This approach allows for the rational design of complex molecules with potentially enhanced or novel properties. nih.govnih.gov

Acridine-Triazole Hybrid Structures

The synthesis of hybrid molecules that incorporate both the acridine scaffold and a triazole ring represents a significant strategy in medicinal chemistry. nih.govnih.govresearchgate.net This approach aims to combine the pharmacophoric features of both moieties to create novel compounds. researchgate.net The triazole ring, a five-membered heterocycle, is noted for its metabolic stability and its ability to participate in hydrogen bonding, which can facilitate interactions with biological targets. nih.gov

A common synthetic route to acridine-triazole hybrids involves multi-step sequences starting from a suitable acridine precursor. One strategy involves converting a 9-chloroacridine (B74977) derivative into a 9-azidoacridine intermediate. This azide can then undergo a 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry," with various terminal alkynes. This reaction efficiently and regioselectively yields 1,4-disubstituted-1,2,3-triazole rings, effectively linking the acridine unit to another molecule or functional group via the triazole bridge. nih.gov

Another approach involves the modification of the 9-position of the acridine ring to introduce a group capable of being built into a triazole ring. For instance, starting from a chloroacridine, a thiosemicarbazide derivative can be formed, which can then be cyclized to create acridinyl 1,2,4-triazole structures. nih.gov The design of these hybrid molecules often involves linking the acridine core at the 9-position to a triazole, which may itself be further substituted. nih.govresearchgate.net

The structural characteristics of these hybrids have been confirmed through various spectroscopic methods and, in some cases, X-ray crystallography. researchgate.net For example, X-ray analysis of one acridine-1,2,3-triazole derivative revealed that the acridine and triazole rings are nearly perpendicular to each other, with a dihedral angle of approximately 75°. researchgate.net

Table 1: Selected Acridine-Triazole Hybrid Derivatives and Their Synthetic Precursors

| Hybrid Compound Class | Acridine Precursor | Key Intermediate | Reaction Type | Ref. |

|---|---|---|---|---|

| Acridinyl-1,2,3-triazoles | 9-Chloroacridine | 9-Azidoacridine | 1,3-Dipolar Cycloaddition | nih.gov |

Incorporation into Azo Dye Systems

The acridine structure can be integrated into azo dyes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings. asianpubs.orgnih.gov This functional group is a powerful chromophore, and its incorporation can lead to intensely colored compounds. The synthesis of such dyes typically involves a two-step process: diazotization followed by a coupling reaction. unb.ca

In the first step, a primary aromatic amine derived from the acridine scaffold, such as an aminoacridine, is treated with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). nih.gov This process converts the amino group into a highly reactive diazonium salt.

In the second step, the resulting acridine diazonium salt is reacted with a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. nih.govunb.ca The diazonium salt acts as an electrophile and attacks the activated ring of the coupling component, resulting in the formation of the azo linkage and the final dye molecule.

Table 2: General Synthesis Steps for Acridine-Based Azo Dyes

| Step | Reaction Name | Reactants | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| 1 | Diazotization | Aminoacridine derivative, Sodium Nitrite, Strong Acid | 0–5 °C | Acridine Diazonium Salt | nih.gov |

Formation of Spiro-Acridines and Related Systems

Spiro-acridines are a class of compounds where the C-9 carbon of the acridine ring is part of a spirocyclic system, meaning it is a single atom that is a member of two different rings. mdpi.comresearchgate.net The synthesis of these complex, three-dimensional structures often utilizes the reactivity of the 9-position of the acridine nucleus.

One-pot, multi-component reactions are a particularly efficient method for constructing spiro-acridine derivatives. For example, the synthesis of spiro[acridine-9,3′-indoline]-1,2'(2H,10H)-dione derivatives has been achieved through a three-component condensation of isatin, dimedone, and an aniline (B41778) derivative under greener conditions, such as using an ethanol:water mixture as the solvent. researchgate.net Similarly, spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives can be synthesized via a four-component cyclocondensation reaction. researchgate.net

Another strategy involves a Knoevenagel condensation followed by a spontaneous cyclization. In this approach, a 9-carbaldehydeacridine can be reacted with an active methylene compound, such as a substituted 2-cyano-N′-benzylidene-acetohydrazide. mdpi.com The initial condensation product undergoes a subsequent intramolecular cyclization where a nitrogen atom attacks the C-9 carbon of the acridine, leading to the formation of the spiro ring system. mdpi.com This method has been used to produce various spiro[acridine-9,2′-pyrrole] derivatives.

The structures of these synthesized spiro compounds are typically confirmed using a combination of spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.netresearchgate.net

Table 3: Synthetic Approaches to Spiro-Acridine Systems

| Spiro-Acridine System | Synthetic Method | Key Reactants | Key Features | Ref. |

|---|---|---|---|---|

| Spiro[acridine-9,3′-indoline]-diones | Three-component condensation | Isatin, Dimedone, Aniline | One-pot synthesis, greener solvent | researchgate.net |

| Spiro[acridine-9,2′-pyrrole]-carbonitriles | Knoevenagel condensation & spontaneous cyclization | 9-Carbaldehydeacridine, 2-Cyanoacetohydrazide derivatives | Nucleophilic substitution followed by cyclization | mdpi.com |

Spectroscopic and Advanced Structural Characterization Techniques for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for probing the atomic-level environment of 3-Chloroacridine-9(10H)-thione. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, environment, and spatial relationships of hydrogen atoms within the this compound molecule. The aromatic protons of the acridine (B1665455) core are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The precise chemical shifts and coupling constants (J-values) of these protons would allow for the unambiguous assignment of each hydrogen on the tricyclic system. For instance, the protons on the chlorinated benzene ring would exhibit distinct splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the chlorine atom. The proton at the 10-position (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, often observed in a range from 9.0 to 14.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | 7.8 - 8.2 | d |

| H-2 | 7.4 - 7.8 | d |

| H-4 | 8.0 - 8.4 | s |

| H-5 | 7.5 - 7.9 | t |

| H-6 | 7.2 - 7.6 | d |

| H-7 | 7.6 - 8.0 | t |

| H-8 | 8.1 - 8.5 | d |

| N10-H | 9.0 - 14.0 | br s |

d: doublet, t: triplet, s: singlet, br s: broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon atom of the thiocarbonyl group (C=S) at the 9-position is a key diagnostic peak, expected to resonate significantly downfield, typically in the range of 180-200 ppm. The aromatic carbons of the acridine rings would appear in the region of 110-150 ppm. The carbon atom directly bonded to the chlorine (C-3) would have its chemical shift influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 125 - 130 |

| C-2 | 128 - 133 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-4a | 138 - 143 |

| C-5 | 122 - 127 |

| C-6 | 124 - 129 |

| C-7 | 126 - 131 |

| C-8 | 115 - 120 |

| C-8a | 140 - 145 |

| C-9 (C=S) | 185 - 195 |

| C-9a | 135 - 140 |

| C-10a | 137 - 142 |

Acridine-9(10H)-thiones can exist in a tautomeric equilibrium between the thione form (C=S) and the thiol form (S-H). NMR spectroscopy is an invaluable technique for investigating this phenomenon. In the thione tautomer, a characteristic ¹³C signal for the C=S group would be observed downfield, and a broad ¹H signal for the N-H proton would be present. Conversely, the thiol tautomer would exhibit a signal for an S-H proton in the ¹H NMR spectrum, and the ¹³C signal for the C-9 carbon would shift significantly upfield. The presence of either or both sets of signals, and their relative integrations, can provide quantitative information about the position of the tautomeric equilibrium under the specific solvent and temperature conditions of the NMR experiment. For this compound, the equilibrium is expected to predominantly favor the thione form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is crucial for the unambiguous determination of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₈ClNS), the expected exact mass of the molecular ion would be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), which would appear as two peaks separated by two mass units (M+ and M+2).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for a clear determination of the molecular weight. By adjusting the instrumental parameters, fragmentation can be induced, providing structural information. The fragmentation pattern would likely involve the loss of the chlorine atom, the sulfur atom, or cleavage of the acridine ring system, offering further confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural features.

The tricyclic acridine core would be identified by aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region. The presence of the chloro-substituent would be confirmed by a C-Cl stretching band in the fingerprint region, generally between 800-600 cm⁻¹.

A key feature would be the thione functional group (C=S). The C=S stretching vibration is known to produce a band of variable intensity. In related thioacridine derivatives, this peak has been observed around 1226 cm⁻¹ orientjchem.org. Another important feature is the N-H group in the central ring, which would give rise to a stretching vibration, typically in the range of 3200-3100 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| N-H | Stretch | 3200 - 3100 |

| C=S (Thione) | Stretch | ~1250 - 1020 |

Note: This table is predictive and based on characteristic functional group absorption regions. Actual experimental values are not available.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its behavior upon absorbing and emitting light.

UV-Visible Absorption Studies for Electronic Transitions

The UV-Visible absorption spectrum of this compound is expected to be dominated by transitions involving the delocalized π-electron system of the acridine core. Typically, acridine derivatives exhibit intense absorption bands corresponding to π→π* transitions. Additionally, the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons would likely introduce weaker n→π* transitions at longer wavelengths. The specific absorption maxima (λmax) and their corresponding molar absorptivity (ε) values, which are critical for a detailed analysis, have not been reported.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, reflecting shifts in its absorption or emission spectra. This effect is dependent on the polarity of the solvent and the change in the dipole moment of the molecule between its ground and excited states. A study of this compound in a range of solvents with varying polarities would be necessary to observe any bathochromic (red shift) or hypsochromic (blue shift) effects and to probe the nature of its electronic transitions. Such data is currently unavailable.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields crucial information such as bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would confirm the planarity of the acridine system, provide the exact bond lengths for the C=S and C-Cl bonds, and detail how the molecules pack in the solid state. However, no published crystal structure for this compound could be located.

Computational and Theoretical Investigations of 3 Chloroacridine 9 10h Thione and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. nih.gov DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in studying the structure and vibrational spectra of acridine (B1665455) and its derivatives. nih.gov

DFT is employed to model the fundamental electronic properties of a molecule, such as its molecular orbitals, charge distribution, and electrostatic potential. For the closely related compound thio-acridone (SACD), DFT calculations have been used to optimize its ground state geometry and calculate its vertical excitation energies. nih.gov

Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For halogenated compounds, the presence of the halogen atom can significantly lower the LUMO level, thereby reducing the energy gap and increasing reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In molecules containing thione groups, the sulfur atom often represents a region of high electron density, making it a likely site for electrophilic reactions. nih.gov

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.35 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. nih.gov |

DFT calculations are instrumental in mapping reaction pathways and elucidating complex chemical mechanisms. By calculating the energies of reactants, transition states, and products, researchers can construct a potential energy surface for a given reaction. This allows for the determination of activation energies, which govern the reaction kinetics.

For acridine derivatives, computational studies have explored mechanisms such as the formation of acridine radicals from acridinium (B8443388) salts. nih.gov In the context of 3-Chloroacridine-9(10H)-thione, DFT could be used to investigate reactions such as nucleophilic substitution at the chlorine-substituted carbon or electrophilic addition at the thione sulfur. The calculations would identify the most energetically favorable pathway and provide detailed geometries of the transition state structures.

Understanding how a molecule interacts with its environment or with other molecules is crucial. DFT is used to calculate the binding energies and characterize the nature of noncovalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds. nih.gov

The chlorine atom on the this compound scaffold can participate in halogen bonding, a directional noncovalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophile. unimi.it DFT calculations can accurately predict the geometry and strength of these interactions. nih.govunimi.it Similarly, the planar aromatic structure of the acridine core is prone to π-π stacking interactions with other aromatic systems, a phenomenon that has been explored in computational docking studies of acridine derivatives with DNA. nih.gov The binding free energy for halogen-derived molecules can range from -10.26 to -11.94 kcal/mol in docking analyses. nih.gov

Heterocyclic compounds containing a thione group, such as this compound, can exist in equilibrium between the thione (C=S) and thiol (-SH) tautomeric forms. The relative stability of these tautomers is influenced by factors like solvent polarity. DFT calculations are highly effective in predicting the position of this equilibrium.

A combined experimental and theoretical study on new hybrids of 1,3,4-oxadiazole-2-thione with acridine-9(10H)-one investigated this thione-thiol equilibrium using UV-spectroscopy and DFT/B3LYP methods. kocaeli.edu.trresearchgate.net The results from both experimental and theoretical calculations were in agreement, demonstrating the prevalence of the thione form in various solvents. kocaeli.edu.trresearchgate.net For this compound, DFT could similarly be used to calculate the relative energies of the thione and thiol forms in both the gas phase and in different solvents to predict the dominant tautomer.

| Tautomer | Phase | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Thione | Gas Phase | 0.00 | Most Stable |

| Thiol | Gas Phase | +4.50 | Less Stable |

| Thione | Polar Solvent (Water) | 0.00 | Most Stable kocaeli.edu.trresearchgate.net |

| Thiol | Polar Solvent (Water) | +3.20 | Less Stable |

Heterocyclic thiones are versatile ligands in coordination chemistry, capable of binding to metal ions. researchgate.net When a molecule like this compound acts as a ligand to form a charged metal complex, counterions are present in the secondary coordination sphere. These counterions can influence the complex's structure, stability, and reactivity through electrostatic interactions or hydrogen bonding.

DFT provides a means to model these subtle effects. By including counterions explicitly in the computational model, researchers can calculate how they alter the geometry of the primary coordination sphere and the electronic properties of the metal center and ligands. While specific studies on this topic for acridine-thiones are limited, the general methodology would involve optimizing the geometry of the entire ion-pair system to understand how the counterion modulates the electronic structure and potential reactivity of the complex.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For acridine derivatives, MD simulations provide critical insights into their dynamic behavior, conformational flexibility, and interactions with biological macromolecules like proteins or DNA. nih.govmdpi.com

Simulations typically run for nanoseconds to microseconds, tracking the trajectory of the molecule in a simulated environment (e.g., a water box with ions). mdpi.comresearchgate.net Analysis of the MD trajectory can reveal the stability of a ligand-receptor complex, identify key intermolecular interactions, and characterize conformational changes.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a molecule's or protein's backbone atoms over time from a reference structure. A stable, plateauing RMSD value suggests that the system has reached equilibrium and the complex is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual residues or atoms around their average positions. High RMSF values indicate regions of high flexibility. researchgate.net

Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes or the burial of the molecule within a binding pocket. mdpi.comresearchgate.net

MD simulations on various acridine derivatives have been used to confirm the stability of their complexes with biological targets, supporting findings from molecular docking studies. mdpi.comresearchgate.net For this compound, MD simulations would be invaluable for predicting its behavior in a biological system, assessing the stability of its binding to a target protein, and understanding the dynamic nature of its intermolecular interactions over time.

Modeling of Molecular Interactions with Biomolecules

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing the interactions between small molecules and biological targets like proteins and nucleic acids. For acridine derivatives, a significant body of research has focused on their interactions with DNA and enzymes such as topoisomerases, which are critical targets in cancer therapy. nih.govresearchgate.net

Studies on various acridine derivatives have consistently highlighted the importance of the planar tricyclic ring system in their mechanism of action. This flat structure allows them to intercalate between the base pairs of DNA, a fundamental interaction that can disrupt DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells. nih.govnih.gov Computational docking studies have been employed to visualize and quantify these interactions. For instance, research on thioacridone derivatives has utilized docking to predict desirable chemical characteristics for improved DNA binding and cytotoxicity. nih.gov

Molecular dynamics simulations provide a more dynamic picture of these interactions, revealing the stability of the ligand-biomolecule complex over time. In a study of acridine–triazole–pyrimidine hybrids, MD simulations showed an optimal fit within the binding site of topoisomerase IIB, with the acridine moiety intercalating with DNA bases DG13 and DC14. nih.gov These simulations can reveal key intermolecular forces, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the complex. For example, the 6-methyluracil (B20015) ring of one derivative was shown to form a π–π interaction with a guanine (B1146940) base (DG13) and a hydrogen bond with a cytidine (B196190) base (DC14). nih.gov

The insights gained from these computational models are invaluable for structure-activity relationship (QSAR) studies, which seek to correlate the chemical structure of a compound with its biological activity. For a series of thioacridone derivatives, QSAR analyses have successfully created regression equations with high correlation coefficients for both DNA binding and cytotoxicity, using physicochemical parameters like logP, polar surface area, and molar refractivity. nih.gov

| Acridine Derivative Class | Biomolecular Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Thioacridones | DNA | Molecular Docking, QSAR | Intercalation predicted as the primary binding mode; QSAR models developed for DNA binding and cytotoxicity. | nih.gov |

| Acridine–triazole–pyrimidine hybrids | Topoisomerase IIB-DNA complex | Molecular Dynamics Simulation | Stable intercalation with DNA bases DG13 and DC14; identified key π–π and hydrogen bonding interactions. | nih.gov |

| 3,9-Disubstituted acridines | Topoisomerase I-DNA complex | Molecular Docking | Predicted binding orientation within the ternary DNA cleavage complex, suggesting a mechanism for enzyme inhibition. | mdpi.com |

| Acridine N-acylhydrazones | Calf Thymus DNA (ctDNA) | Spectroscopic Titration | Binding constants in the range of 1.01–3.18 × 10³ M⁻¹, indicating interaction with DNA. | nih.gov |

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional structure and flexibility. Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For drug molecules, the ability to adopt a specific conformation to fit into a biological target's binding site is crucial for its efficacy.

For acridine derivatives, the central ring system is largely rigid and planar. However, the substituents attached to this core can have significant conformational freedom, which in turn can influence the molecule's interaction with its biological target. For example, the flexibility of a linker chain in acridine-4-carboxamide derivatives has been shown to be important for the interaction of the acridine moiety with a DNA duplex. iau.ir

Computational methods, such as quantum chemical calculations and molecular dynamics simulations, are powerful tools for studying the conformational landscape and flexibility of molecules. Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for rotation around specific bonds. This information helps in identifying the most stable or low-energy conformations that a molecule is likely to adopt. Studies on related heterocyclic systems often investigate the influence of different substituents on the preferred molecular conformation, which can be a critical factor in their biological activity.

Molecular dynamics simulations can provide a dynamic view of a molecule's flexibility by simulating its motion over time. Analyses of the simulation trajectory, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the stability of the molecule's conformation and the flexibility of different parts of the molecule, respectively. For instance, MD simulations of spiro-acridine derivatives complexed with a target enzyme highlighted the stability of the complex through analyses of RMSD, radius of gyration (Rg), and solvent accessible surface area (SASA). mdpi.com Such studies are essential for understanding how the flexibility of a ligand contributes to its binding affinity and specificity.

| Parameter | Method of Analysis | Information Gained | Relevance |

|---|---|---|---|

| Relative Conformer Energies | Quantum Chemical Calculations | Identifies the most stable three-dimensional structures of the molecule. | The bioactive conformation is often a low-energy conformer. |

| Rotational Energy Barriers | Quantum Chemical Calculations | Determines the energy required to rotate around single bonds, indicating the flexibility of substituents. | High barriers can restrict the molecule to certain conformations. |

| Root-Mean-Square Deviation (RMSD) | Molecular Dynamics Simulation | Measures the average change in atomic positions, indicating the stability of a particular conformation over time. | Low RMSD values in a ligand-biomolecule complex suggest a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Molecular Dynamics Simulation | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. | Flexibility in certain parts of a molecule can be crucial for adapting to the binding site. |

Molecular Interactions and Mechanistic Biological Studies Excluding Clinical Data

Interactions with Nucleic Acids

The primary mechanism through which acridine (B1665455) derivatives exert their biological effects is by direct interaction with DNA. This interaction disrupts normal DNA processes such as replication and transcription, leading to cellular dysfunction.

Mechanisms of DNA Intercalation and Binding Affinity Studies

The defining characteristic of the acridine ring system is its ability to intercalate into the DNA double helix. The planar structure of 3-Chloroacridine-9(10H)-thione allows it to slip between the base pairs of DNA, a process known as intercalation. This insertion is stabilized by several non-covalent forces, including π-π stacking interactions between the aromatic acridine core and the DNA base pairs. Additionally, studies on related acridine structures suggest that hydrogen bonds and van der Waals forces contribute to the stability of the drug-DNA complex.

Table 1: DNA Binding Constants of Representative Acridine Analogues

| Compound/Derivative Class | Binding Constant (K or Kb) M⁻¹ | Method |

|---|---|---|

| Novel Acridine Derivatives | 2.0 x 10³ - 3.1 x 10⁴ | UV-Vis Spectroscopy |

| Acridine-thiosemicarbazone Derivative (CL-07) | 4.75 x 10⁴ | Spectroscopic Methods |

This table presents data from analogues to infer the potential binding affinity of this compound.

Impact on DNA Topology (e.g., unwinding)

The physical insertion of the this compound molecule between DNA base pairs forces the double helix to locally unwind and lengthen. This distortion of the DNA's natural topology interferes with the binding of DNA-processing enzymes, such as polymerases and topoisomerases, which are essential for the cell's survival and proliferation. This unwinding is a direct consequence of intercalation and is a key step in the compound's mechanism of action.

Enzyme Inhibition Mechanisms

Beyond direct DNA binding, this compound and its analogues function by inhibiting critical enzymes involved in maintaining DNA structure and cellular proliferation. The dysfunction of these enzymes is a hallmark of cancer cells, making them prime targets for therapeutic intervention. nih.gov

Inhibition of Telomerase

Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal cells, telomerase activity is low, leading to telomere shortening with each cell division, which acts as a natural brake on proliferation. Many cancer cells, however, exhibit reactivated telomerase, allowing them to achieve replicative immortality.

Acridine derivatives have been designed and shown to be effective telomerase inhibitors. nih.gov One of the primary mechanisms for this inhibition is the stabilization of G-quadruplex structures. nih.gov The G-rich sequences of telomeric DNA can fold into these four-stranded structures, which inhibit the binding and function of telomerase. The planar aromatic surface of acridines is well-suited to bind to and stabilize these G-quadruplexes, thereby blocking telomere maintenance and promoting cellular senescence or apoptosis. nih.gov Close analogues like 3-aminoacridine-9(10H)-thione have been noted for their activity against enzymes including telomerase. nih.gov

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. nih.govnih.gov The deregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation. nih.gov Certain acridine derivatives have been identified as inhibitors of CDKs. nih.gov By blocking the activity of key CDKs, these compounds can halt the cell cycle at various checkpoints, preventing the cell from dividing. This mechanism provides another avenue through which this compound may exert its anti-proliferative effects, complementing its actions on DNA and topoisomerases.

Mechanistic Classification of Enzyme Inhibition (Competitive, Non-Competitive, Uncompetitive, Mixed)6.2.5. Studies of Mechanism-Based Inhibition6.3. Protein Binding and Ligand-Protein Recognition Studies6.3.1. Characterization of Binding Sites and Modes6.3.2. Molecular Recognition Principles

Without specific research data, any attempt to generate content for these sections would be speculative and would not adhere to the instructions for a thorough, informative, and scientifically accurate article. Further research on this specific compound is needed before a comprehensive article can be written.

Applications in Advanced Chemical Systems

Catalytic Applications

The rigid, planar structure of the acridine (B1665455) core makes it an excellent scaffold for the design of ligands in organometallic chemistry. The introduction of coordinating groups, such as the thione sulfur atom and the heterocyclic nitrogen, allows for the formation of stable and reactive metal complexes.

3-Chloroacridine-9(10H)-thione as a Ligand in Organometallic Complexes

Organometallic compounds, which feature at least one bond between a carbon atom and a metal, are crucial in modern catalysis. The performance of an organometallic catalyst is heavily dependent on the nature of the ligands bound to the metal center. This compound possesses multiple potential coordination sites—the nitrogen atom of the acridine ring and the sulfur atom of the thione group. This allows it to act as a versatile ligand for various transition metals.

The acridine scaffold itself is a key component in a class of highly effective "pincer" ligands. Acridine-based PNP pincer complexes, for instance, feature a central acridine donor flanked by phosphine (B1218219) groups. nih.gov These ligands form highly stable complexes with metals like ruthenium and are known for their unique reactivity. nih.govresearchgate.net The flexibility of the acridine backbone in these complexes, compared to more rigid pyridine-based systems, allows for unusual fluxional behavior that can facilitate challenging catalytic steps. researchgate.net While specific organometallic complexes of this compound are not extensively documented in publicly available literature, its structural analogy to these successful acridine-based ligands suggests strong potential for forming stable and catalytically active complexes.

Role in Various Catalytic Reactions (e.g., cross-coupling, dehydrogenation, hydrogenation)

The utility of organometallic complexes is demonstrated by their effectiveness in a wide array of catalytic reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds in organic synthesis. researchgate.netgoogle.com The efficiency of these reactions relies on the ligand's ability to stabilize the palladium catalyst and facilitate the reaction cycle. While many ligands are used for this purpose, the development of new ligand structures is an ongoing area of research.

Dehydrogenation and Hydrogenation: These reactions are central to sustainable chemistry, including the storage and release of hydrogen and the synthesis of amines and N-heterocycles from alcohols and ammonia. nih.gov Acridine-based pincer complexes have shown remarkable activity in such transformations. nih.gov For example, ruthenium complexes with acridine-PNP ligands catalyze the efficient dehydrogenation of formic acid, a promising hydrogen storage material. researchgate.net The unique ability of the acridine ligand to participate in the catalytic cycle through aromatization-dearomatization pathways is key to its success. researchgate.net

Given the proven success of the acridine scaffold in these areas, it is plausible that complexes derived from this compound could exhibit activity in similar catalytic processes. The electronic properties conferred by the chloro- and thione groups would influence the stability and reactivity of the resulting metal complex.

Table 1: Examples of Catalytic Reactions Employing Acridine-Based Ligands

| Catalytic Reaction | Metal Center | Ligand Type | Application Example | Reference |

|---|---|---|---|---|

| Dehydrogenation | Ruthenium (Ru) | Acridine-PNP Pincer | Formic acid dehydrogenation for H2 production | researchgate.net |

| Amination of Alcohols | Ruthenium (Ru) | Acridine-PNP Pincer | Synthesis of primary amines using ammonia | nih.gov |

Ligand Design Principles for Catalytic Activity

The design of effective ligands for catalysis is guided by several key principles, many of which are embodied by the acridine structure.

Structural Rigidity and Flexibility: A ligand must be stable, yet flexible enough to accommodate the geometric changes a metal center undergoes during a catalytic cycle. The acridine backbone provides a rigid and thermally stable core, while the linkages to other coordinating groups can allow for necessary flexibility. researchgate.net This combination of stability and fluxionality is a hallmark of successful acridine-pincer catalysts. nih.govresearchgate.net

Electronic Tuning: The electronic properties of the ligand—its ability to donate or accept electron density—directly impact the reactivity of the metal center. The electron-withdrawing nature of the chlorine atom at the 3-position and the properties of the thione group in this compound would modulate the electron density at the metal center differently than an unsubstituted acridine. This tuning is critical for optimizing catalytic activity. nih.gov

Metal-Ligand Cooperativity: Advanced ligand designs involve the active participation of the ligand in the reaction. In acridine-based catalysts, the dearomatization and rearomatization of the acridine ring can facilitate substrate activation and product release. researchgate.net This cooperative mechanism, where the ligand is not merely a spectator, often leads to superior catalytic performance. nih.gov

Materials Science Applications

The photophysical properties of the acridine chromophore, characterized by strong absorption in the UV-visible region and high fluorescence, make its derivatives valuable components in light-sensitive materials.

Photosensitization in Polymer Systems

Photosensitizers are molecules that absorb light and transfer the energy to another molecule, initiating a chemical reaction. This process is the foundation of photopolymerization, a technique used in 3D printing, coatings, and dental resins. Acridine derivatives, particularly acridones, have been investigated as high-performance photoinitiators for free radical polymerization. mdpi.com

These compounds can function as Type II photoinitiators, where the excited acridone (B373769) molecule interacts with a co-initiator (like an amine) to generate the free radicals necessary to start the polymerization of monomers such as acrylates. mdpi.com The efficiency of these systems is attributed to the acridone core's excellent stability and its ability to form a photoexcited intramolecular charge transfer state, which enhances electron transfer rates. mdpi.com Given the structural and electronic similarities between acridones (C=O) and acridine-thiones (C=S), this compound is expected to possess comparable photosensitizing capabilities, potentially enabling the light-induced curing of polymer systems.

Table 2: Performance of Acridone-Based Photoinitiating Systems for Acrylate Polymerization

| Photoinitiator System | Light Source | Final Monomer Conversion (%) | Reference |

|---|---|---|---|

| Acridone Derivative / Iodonium Salt | 405 nm LED | > 50% | mdpi.com |

Sensitizers for Photographic Emulsions

In traditional photography, sensitization of silver halide emulsions is crucial for enhancing their performance. This occurs via two main mechanisms:

Chemical Sensitization: This process increases the intrinsic sensitivity of the silver halide grains to light. It often involves the formation of silver sulfide (B99878) specks on the grain surface by reacting the emulsion with sulfur-containing compounds like thiourea (B124793). google.com These specks act as electron traps, improving the efficiency of latent image formation.

Optical Sensitization (Dye Sensitization): This extends the spectral sensitivity of the emulsion to longer wavelengths (e.g., green and red light) by adsorbing dyes onto the silver halide grains. nist.gov

While there is no direct literature detailing the use of this compound in this specific role, its structure contains a thione (C=S) group. This makes it a potential candidate for acting as a sulfur donor in chemical sensitization, analogous to established sulfur sensitizers. google.comphotrio.com Its application would theoretically involve its decomposition during the emulsion ripening process to form the critical silver sulfide sensitivity specks. However, its effectiveness would depend on its reactivity with the silver halide grains under emulsion conditions.

Structure Activity Relationship Sar Studies of 3 Chloroacridine 9 10h Thione Derivatives Mechanistic Focus

Correlations Between Structural Modifications and DNA Binding Affinity

The primary mechanism by which many acridine (B1665455) derivatives exert their biological effects is through intercalation into the DNA double helix. This process involves the insertion of the planar aromatic ring system between the base pairs of DNA. The affinity and mode of this binding are significantly influenced by the nature and position of substituents on the acridine core.

For derivatives of 3-Chloroacridine-9(10H)-thione, the planar tricyclic system is the key pharmacophore for DNA intercalation. The binding is further stabilized by van der Waals forces and π-π stacking interactions between the aromatic system and the DNA base pairs. The introduction of side chains, particularly those containing protonatable nitrogen atoms, can provide additional electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby enhancing binding affinity.

Spectroscopic and viscometric analyses are common methods to quantify DNA binding. For a related acridine–thiosemicarbazone derivative (CL-07), a DNA binding constant (Kb) was determined, indicating a significant affinity for DNA. nih.gov It is important to note, however, that a high affinity for DNA intercalation does not always directly correlate with biological activity, as seen in some 9-acridinone and 9-thioalkylacridine derivatives where antimicrobial properties did not align with DNA binding strength. nih.gov This suggests that while DNA binding is a critical event, subsequent mechanisms, such as enzyme inhibition or the generation of reactive species, may be more determinant for the ultimate biological outcome.

Table 1: DNA Binding Characteristics of Acridine Derivatives

| Compound Class | Specific Derivative | Method | Binding Constant (Kb) | Key Finding |

|---|---|---|---|---|

| Acridine–thiosemicarbazone | CL-07 | Spectroscopic | 4.75 × 104 M−1 | Demonstrates significant DNA affinity. nih.gov |

Influence of Substituents on Enzyme Inhibition Potency and Selectivity

Beyond simple DNA intercalation, acridine derivatives are well-known inhibitors of various enzymes, with DNA topoisomerases being a primary target. wikipedia.org These enzymes are critical for managing DNA topology during replication, transcription, and recombination. By stabilizing the transient enzyme-DNA cleavage complex, topoisomerase inhibitors prevent the re-ligation of the DNA strand, leading to cytotoxic DNA breaks. wikipedia.org

Derivatives of the this compound scaffold are implicated as topoisomerase inhibitors. The planar acridine core intercalates into the DNA, while substituents at various positions can interact with the enzyme itself. The thione group at the 9-position is of particular mechanistic interest. The sulfur atom in the C=S bond can act as a hydrogen bond acceptor and may also be involved in coordination with metal ions in the active sites of certain enzymes. Furthermore, the thione moiety can be thiol-reactive, potentially forming covalent bonds with cysteine residues in the enzyme's active site, leading to irreversible inhibition. nih.gov

Studies on acridine–thiosemicarbazone derivatives have demonstrated significant inhibition of topoisomerase IIα. nih.gov The potency of inhibition was found to be highly dependent on the substitution pattern on the thiosemicarbazone side chain, highlighting the importance of this part of the molecule in interacting with the enzyme. nih.gov Similarly, some thioacridone derivatives have shown activity against other enzymes, such as lactate (B86563) dehydrogenase (PfLDH), with inhibitory concentrations (IC50) in the micromolar range. nih.gov

The 3-chloro substituent plays a role in modulating the electronic properties of the intercalating ring, which can affect its positioning and interaction with both the DNA and the topoisomerase enzyme. The selectivity for different topoisomerase isoforms (e.g., Topo I vs. Topo II) or other enzymes can be fine-tuned by altering the substituents on the acridine core and any attached side chains.

Table 2: Enzyme Inhibition by Acridine and Thioacridone Derivatives

| Compound Class | Derivative Example | Target Enzyme | Activity Metric | Finding |

|---|---|---|---|---|

| Acridine–thiosemicarbazone | DL-07 | Topoisomerase IIα | 74% inhibition @ 100 µM | Demonstrates potent inhibition of Topoisomerase IIα. nih.gov |

| Acridine–thiosemicarbazone | DL-08 | Topoisomerase IIα | 79% inhibition @ 100 µM | Shows strong inhibitory activity against Topoisomerase IIα. nih.gov |

Impact of Electronic Structure on Mechanistic Biological Activity

The electronic structure of this compound and its derivatives is fundamental to their mechanism of action. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential all play critical roles in DNA binding and enzyme inhibition.

The chloro group at the 3-position is strongly electron-withdrawing, which significantly lowers the electron density of the acridine ring system. This alteration can impact the molecule's ability to participate in electron transfer reactions. Some acridine-based drugs are known to act as electron donors or acceptors when intercalated into DNA, potentially leading to oxidative stress and DNA damage through long-range electron transfer. nih.gov The electronic nature of the substituents determines whether the molecule is more likely to donate or accept an electron. The presence of the electron-withdrawing 3-chloro group would likely enhance the electron-accepting properties of the acridine core.

Computational studies, such as Density Functional Theory (DFT), are often employed to correlate electronic properties with biological activity. ijcce.ac.ir These studies can calculate features like the molecular electrostatic potential, which identifies electron-rich and electron-poor regions of the molecule that are crucial for intermolecular interactions, such as hydrogen bonding with enzyme residues or the DNA backbone. nih.govnih.gov For instance, the nitrogen atom of the acridine ring and the sulfur atom of the thione group represent regions of negative electrostatic potential, making them likely sites for hydrogen bonding or metal coordination.

Quantitative structure-activity relationship (QSAR) analyses have shown that descriptors for molecular shape and electronic charge are often highly correlated with the biological activity of related heterocyclic compounds. nih.gov For thioacridone derivatives, QSAR analyses have successfully modeled their DNA binding and cytotoxicity using physicochemical parameters like lipophilicity (logP), polar surface area, and molar refractivity, all of which are influenced by the electronic distribution within the molecule. The electronic properties conferred by the 3-chloro and 9-thione functionalities are therefore integral to the mechanistic pathway of this class of compounds, influencing everything from initial DNA recognition to the fine-tuning of enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloroacridine-9(10H)-thione, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves chlorination of acridine derivatives using agents like POCl₃ or SOCl₂ under reflux. For example, describes a method for chloro-acridine derivatives via condensation reactions, where temperature (80–120°C) and solvent polarity (e.g., DMF or toluene) critically influence yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Reaction progress should be monitored using TLC and confirmed via NMR (¹H/¹³C) and FTIR spectroscopy to verify thione (-C=S) and chloro (-Cl) functional groups .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodology : Combine analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation (expected [M+H]⁺ ~248.7 g/mol).

- Elemental analysis (C, H, N, S) to validate empirical formula (C₁₃H₈ClNS).

Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate impurities, necessitating recrystallization from ethanol or dichloromethane .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- UV-Vis spectroscopy : Identify π→π* transitions in the acridine core (λmax ~350–400 nm in DMSO).

- FTIR : Confirm C=S stretch (~1200–1250 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic proton environments (e.g., deshielded protons near the thione group at δ 8.5–9.5 ppm) and quaternary carbons.

Cross-validate data with computational predictions (e.g., DFT calculations using B3LYP functional) to resolve ambiguities .

Advanced Research Questions

Q. How does this compound mediate controlled radical polymerization, and what factors influence its efficiency?

- Methodology : As a thioketone, it acts as a chain-transfer agent in RAFT polymerization. shows analogous thioketones (e.g., 10-phenylacridine-9(10H)-thione) exhibit rate modulation via radical stabilization. Key parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility and radical accessibility.

- Monomer compatibility : Effective for methacrylates and styrenes; monitor kinetics via GPC to determine molecular weight distribution (Đ < 1.3 indicates controlled growth).

- Temperature : Optimize between 60–80°C to balance initiation and termination rates .

Q. What computational approaches best predict the electronic and optical properties of this compound?

- Methodology : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP or Becke’s 1988 functional) for accurate HOMO-LUMO gap estimation (~3.5–4.0 eV). Basis sets (6-311+G(d,p)) account for polarization and diffuse effects. Compare results with experimental UV-Vis and cyclic voltammetry data. Discrepancies may arise from solvent effects (include PCM models) or excited-state interactions (TD-DFT) .

Q. How should researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodology :

- Reassess functional choices : Gradient-corrected functionals (e.g., B88 in ) improve asymptotic behavior for electron density.

- Validate experimental conditions : Ensure spectroscopy measurements (e.g., fluorescence quenching) are free from oxygen/water interference.

- Cross-reference crystallographic data : Use SHELX-refined X-ray structures ( ) to confirm bond lengths/angles, addressing deviations in computed geometries .

Q. What strategies optimize the use of this compound in photodynamic therapy (PDT) research?

- Methodology :

- Photophysical profiling : Measure singlet oxygen quantum yield (ΦΔ) using DPBF as a trap; compare with reference compounds (e.g., Rose Bengal).

- Cellular uptake studies : Use fluorescence microscopy (excitation ~400 nm) to track localization in cancer cell lines.

- Toxicity assays : Perform MTT tests on normal vs. malignant cells to evaluate selectivity. Adjust substituents (e.g., electron-withdrawing groups) to enhance intersystem crossing .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing discrepancies in reaction yield data?

- Methodology : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading). Use Tukey’s HSD post-hoc test for pairwise comparisons. For small datasets (<10 trials), non-parametric tests (Mann-Whitney U) are preferable. Report confidence intervals (95% CI) and effect sizes to contextualize practical significance .

Q. How should crystallographic data for this compound be visualized to highlight key structural features?

- Methodology : Use ORTEP-3 ( ) to generate thermal ellipsoid plots, emphasizing planarity of the acridine ring and dihedral angles around the thione group. Annotate hydrogen bonding (e.g., S···H interactions) and π-stacking distances (<3.5 Å) using CCDC Mercury. Validate refinement parameters (R-factor < 5%) via SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products